molecular formula C24H15N3O4 B2927061 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one CAS No. 1207059-65-1

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B2927061
CAS No.: 1207059-65-1
M. Wt: 409.401
InChI Key: UPIJJAPAOACKJX-UHFFFAOYSA-N
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Description

4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring three distinct pharmacophores: a 1,2-dihydroisoquinolin-1-one core, a 1,2,4-oxadiazole ring, and a 2H-1,3-benzodioxole substituent. This combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The benzodioxol moiety, in particular, is electron-rich due to its oxygen atoms, which may enhance solubility and influence binding interactions in biological systems .

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O4/c28-24-18-9-5-4-8-17(18)19(13-27(24)16-6-2-1-3-7-16)23-25-22(26-31-23)15-10-11-20-21(12-15)30-14-29-20/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIJJAPAOACKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base . The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids . The final step involves the coupling of the benzodioxole and oxadiazole intermediates with the isoquinolinone core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve the use of organic solvents and specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it might inhibit the activity of certain enzymes by binding to their active sites, or it could interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Spectroscopic Properties : Benzodioxol derivatives exhibit distinct UV-Vis and fluorescence signatures due to their extended π-conjugation, making them valuable as fluorescent probes .
  • Thermodynamic Stability : Oxadiazole-containing compounds generally exhibit higher thermal stability than triazolones, as seen in differential scanning calorimetry (DSC) studies of related structures .

Notes

  • Data Limitations : Detailed pharmacological or kinetic data for the target compound are scarce in the provided evidence. Further studies are required to elucidate its biological activity and mechanism.
  • Synthetic Challenges : The incorporation of the benzodioxol group may require specialized protecting-group strategies due to its sensitivity under acidic or reductive conditions .

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety , an oxadiazole ring , and an isoquinolinone structure , which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Properties :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it showed significant activity against the MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia) cell lines.
    • A study indicated that derivatives of oxadiazoles often exhibit IC50 values in the micromolar range, suggesting effective anticancer activity. Specific derivatives have shown IC50 values as low as 0.12 µM against certain cancer types .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key enzymes involved in cancer progression. For instance, compounds similar to 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one have been shown to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
    • Molecular docking studies suggest that this compound may interact with specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes .

Case Studies

Several studies have investigated the biological activity of related compounds and derivatives:

CompoundCell LineIC50 Value (µM)Mechanism
Compound AMCF-70.65Apoptosis induction
Compound BA5490.12Enzyme inhibition
Compound CU9372.41Cell cycle arrest

These findings illustrate the promising potential of oxadiazole derivatives in cancer therapy.

Research Findings

Research has consistently shown that compounds containing oxadiazole rings exhibit various biological activities:

  • A study demonstrated that oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
  • Another investigation revealed that certain oxadiazole compounds possess antioxidant properties and can protect against oxidative stress-induced cellular damage .

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